

Spectroscopic Data and Analysis of Boc-3-iodo-L-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: **Boc-3-iodo-L-phenylalanine**

Cat. No.: **B558245**

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Introduction

N-tert-butoxycarbonyl-3-iodo-L-phenylalanine (**Boc-3-iodo-L-phenylalanine**) is a valuable synthetic building block in medicinal chemistry and drug development.[\[1\]](#)[\[2\]](#) Its applications include peptide synthesis, where the iodine atom can serve as a handle for cross-coupling reactions or as a heavy atom for crystallographic studies, and in the development of radiolabeled imaging agents.[\[2\]](#) Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **Boc-3-iodo-L-phenylalanine** and detailed experimental protocols for their acquisition.

While experimentally obtained spectra for this specific isomer are not readily available in public databases, the data presented herein are predicted based on established principles and data from analogous compounds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **Boc-3-iodo-L-phenylalanine**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.65	s	1H	Ar-H2
~7.40	d	1H	Ar-H4
~7.15	d	1H	Ar-H6
~7.05	t	1H	Ar-H5
~4.95	d	1H	NH
~4.55	m	1H	α -CH
~3.10	dd	1H	β -CH ₂
~2.95	dd	1H	β -CH ₂
~1.40	s	9H	C(CH ₃) ₃

Solvent: CDCl₃. Predicted values are based on analogous structures and general chemical shift knowledge.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~175	C=O (acid)
~155	C=O (Boc)
~139	Ar-C
~137	Ar-C
~131	Ar-C
~129	Ar-C
~94	C-I
~80	$\text{C}(\text{CH}_3)_3$
~54	α -CH
~38	β -CH ₂
~28	$\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 . Predicted values are based on analogous structures and general chemical shift knowledge.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~3350	Medium	N-H stretch (carbamate)
~2970	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid & carbamate)
~1510	Medium	N-H bend
~1160	Strong	C-O stretch (carbamate)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
392.03	[M+H] ⁺
390.01	[M-H] ⁻
336.05	[M+H - C ₄ H ₈] ⁺
292.06	[M+H - Boc] ⁺

Ionization mode: Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Boc-3-iodo-L-phenylalanine** are provided below.

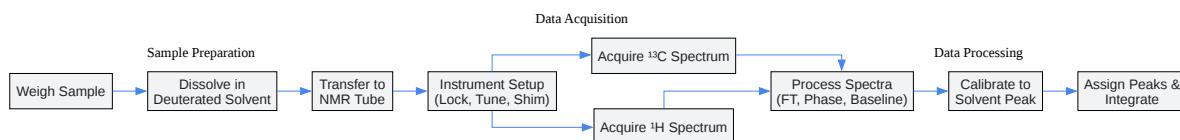
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Boc-protected amino acids.^[3]

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of **Boc-3-iodo-L-phenylalanine** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.^[3]
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the field frequency using the deuterium signal from the solvent.

- Tune and shim the instrument to optimize the magnetic field homogeneity.[3]
- ^1H NMR Acquisition:
 - Acquire a ^1H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[3]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).[3]
- Data Processing:
 - Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectra using the residual solvent peak (e.g., CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).[3]
 - Integrate the peaks in the ^1H spectrum and assign all signals in both spectra.

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NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Boc-3-iodo-L-phenylalanine** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify the characteristic absorption bands for the functional groups (O-H, N-H, C=O, C-O).



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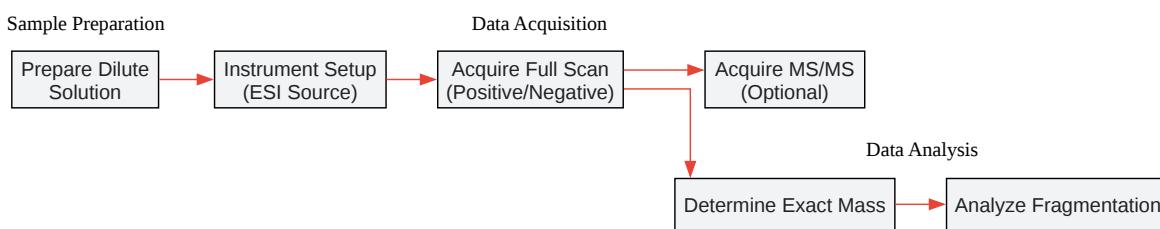
IR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[\[4\]](#)

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **Boc-3-iodo-L-phenylalanine** (e.g., 10-100 μ M) in a suitable solvent such as methanol or acetonitrile/water.[4]
- Instrument Setup:
 - Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
 - Optimize the ESI source parameters (e.g., capillary voltage, gas flow) for the compound.
- Data Acquisition:
 - Acquire a full scan mass spectrum in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$.
 - If required, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
- Data Analysis:
 - Determine the exact mass of the parent ions and compare it with the calculated theoretical mass.
 - Analyze the fragmentation pattern to confirm the structure.



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